3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea
Description
3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chloroacetyl group and a dipropoxyphenyl group attached to a urea moiety
Properties
IUPAC Name |
2-chloro-N-[(3,4-dipropoxyphenyl)carbamoyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4/c1-3-7-21-12-6-5-11(9-13(12)22-8-4-2)17-15(20)18-14(19)10-16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXXXWGALLMAFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)NC(=O)NC(=O)CCl)OCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea typically involves the following steps:
Formation of 3,4-dipropoxyphenyl isocyanate: This intermediate can be prepared by reacting 3,4-dipropoxyaniline with phosgene under controlled conditions.
Reaction with 2-chloroacetyl chloride: The 3,4-dipropoxyphenyl isocyanate is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be targeted by nucleophiles, leading to substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic substitution: Substituted urea derivatives.
Hydrolysis: Corresponding amines and carboxylic acids.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dipropoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromoacetyl)-1-(3,4-dipropoxyphenyl)urea: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
3-(2-Chloroacetyl)-1-(3,4-dimethoxyphenyl)urea: Similar structure but with dimethoxyphenyl instead of dipropoxyphenyl.
Uniqueness
3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea is unique due to the combination of its chloroacetyl and dipropoxyphenyl groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
The compound 3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea is a urea derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as follows:
- Urea moiety : Central to the compound's structure, contributing to its biological activity.
- Chloroacetyl group : Known for enhancing the reactivity of the compound.
- Dipropoxyphenyl group : Imparts specific interactions with biological targets.
The synthesis typically involves reactions between chloroacetyl derivatives and dipropoxyphenyl isocyanates, followed by purification processes to yield the final product.
Antimicrobial Activity
Research has shown that urea derivatives similar to this compound exhibit significant antimicrobial properties. A study highlighted that various urea derivatives were screened against multiple bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii. Notably, some derivatives demonstrated promising growth inhibition rates:
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 3l | Acinetobacter baumannii | 94.5 |
| 3e | Staphylococcus aureus | Moderate |
| 3k | Klebsiella pneumoniae | Moderate |
These findings suggest that modifications in the urea structure can lead to enhanced antimicrobial efficacy against resistant strains.
Anticancer Activity
The antiproliferative effects of urea derivatives have been extensively studied. Compounds similar to this compound have shown activity against various cancer cell lines:
- Cell Lines Tested : HCT116 (colon), MCF-7 (breast), U87 MG (glioblastoma), A549 (adenocarcinoma).
- IC50 Values : Some compounds exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity.
For instance, a related compound was reported to inhibit tumor growth in a mouse model with significant efficacy:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 27f | HCT116 | 0.3-0.45 |
| 27g | MCF-7 | 5.16-20 |
These results underscore the potential of urea derivatives as anticancer agents, particularly those with specific substituents that enhance their binding affinity to biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have been shown to induce DNA cross-linking, which is crucial for their antitumor activity.
- Enzyme Inhibition : Some derivatives target specific enzymes such as topoisomerases and phosphatidylinositol-3-kinase (PI3K), leading to disrupted cellular functions in cancer cells.
- Antibacterial Mechanism : The inhibition of bacterial DNA gyrase and topoisomerase IV has been documented, suggesting a similar pathway for antimicrobial action.
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to this compound:
- A comparative study indicated that hydroxylated chloroethylnitrosoureas exhibited reduced antitumor activity compared to their non-hydroxylated counterparts due to differences in DNA interaction capabilities .
- Another investigation into novel N,N-diphenylurea derivatives revealed promising IDO1 inhibitory activity, which is significant in cancer immunotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
